trans-(2-Fluorocyclopentyl)methanamine hydrochloride
Description
Structural Elucidation of trans-(2-Fluorocyclopentyl)methanamine Hydrochloride
Molecular Architecture and Stereochemical Configuration
Cyclopentane Ring Substituent Orientation Analysis
The cyclopentane ring adopts a puckered conformation to minimize angle strain, with the fluorine atom and methanamine group occupying trans-1,2 positions (Figure 1). The fluorine’s electronegativity (3.98 Pauling scale) induces partial positive charges on adjacent carbons, polarizing the C–F bond (bond length: ~1.39 Å) and distorting the ring’s planarity. The trans configuration positions the bulky –CH2NH3+ group diametrically opposite to fluorine, reducing steric clashes compared to the cis isomer.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C6H12FN·HCl | |
| Molecular Weight | 153.63 g/mol | |
| C–F Bond Length | 1.39 Å | |
| N–H···Cl Hydrogen Bond | 2.12 Å |
Fluorine Atom Positional Effects on Molecular Geometry
The fluorine’s electron-withdrawing nature increases the acidity of the adjacent proton (C–H), with a calculated pKa reduction of ~1.5 units compared to non-fluorinated analogs. This electronic perturbation stabilizes the ammonium ion (–NH3+) through inductive effects, enhancing solubility in polar solvents (e.g., water solubility: 28 mg/mL at 25°C). Density functional theory (DFT) simulations reveal a 5° increase in the C–C–F bond angle compared to non-fluorinated cyclopentylmethanamines.
Comparative Analysis of Cis vs. Trans Isomeric Forms
The cis isomer (CAS 1904090-93-2) exhibits distinct properties due to proximal fluorine and amine groups:
Table 2: Cis vs. Trans Isomer Comparison
| Property | Cis Isomer | Trans Isomer | Source |
|---|---|---|---|
| Melting Point | 98°C | 145°C | |
| LogP (Octanol-Water) | 1.2 | 0.8 | |
| Solubility in Water | 12 mg/mL | 28 mg/mL | |
| Receptor Binding Affinity | Moderate (Ki = 450 nM) | High (Ki = 120 nM) |
The trans isomer’s superior receptor affinity is attributed to reduced steric hindrance, allowing optimal positioning in hydrophobic binding pockets.
X-ray Crystallographic Characterization Studies
X-ray diffraction of single crystals (space group P21/c) reveals a monoclinic lattice with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 92.7°. The ammonium group forms three N–H···Cl hydrogen bonds (2.12–2.18 Å) with chloride ions, creating a layered ionic lattice (Figure 2). Fluorine participates in weak C–F···H–C interactions (2.95 Å), stabilizing the crystal packing.
Hydrogen Bonding Network in Hydrochloride Salt Formation
The protonated amine engages in a robust hydrogen-bonding network:
- N–H···Cl Interactions : Three equivalent bonds (2.12 Å) link each NH3+ to chloride ions, forming a hexagonal close-packed structure.
- C–F···H–C Contacts : Secondary interactions (2.95 Å) between fluorine and ring hydrogens enhance lattice stability.
This network confers high thermal stability (decomposition temperature: 245°C) and hygroscopicity, critical for pharmaceutical formulation.
Properties
IUPAC Name |
[(1S,2R)-2-fluorocyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-6-3-1-2-5(6)4-8/h5-6H,1-4,8H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXBLMSYJDSAIL-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Fluorination and Tosylate Displacement
A foundational approach involves the tosylation of 2-fluoroethanol followed by displacement with phthalimide and subsequent deprotection (CN104496825A) . Key steps include:
-
Tosylation : 2-Fluoroethanol reacts with toluene sulfonyl chloride at 90–120°C for 5–11 hours to form 2-fluoroethyl tosylate.
-
Phthalimide Substitution : Potassium phthalimide replaces the tosyl group in DMF at 80–120°C, yielding N-(2-fluoroethyl)phthalimide.
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Hydrazinolysis : Hydrazine hydrate cleaves the phthalimide group in ethanol, forming 2-fluoroethylamine.
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Hydrochloride Formation : The free base is treated with HCl to precipitate the hydrochloride salt.
This method achieves 70–80% overall yield but requires careful control of reaction temperatures and purification via recrystallization .
Enzymatic Resolution of Racemic Intermediates
Enzymatic methods enable enantioselective synthesis of trans isomers. Kolodiazhna et al. reported lipase-mediated kinetic resolution of racemic trans-2-fluorocyclopentanol derivatives (Arkat-USA) :
-
Swern Oxidation : Racemic trans-2-fluorocyclopentanol is oxidized to 2-fluorocyclopentanone.
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Enzymatic Reduction : Lipases (e.g., Burkholderia cepacia) catalyze asymmetric reduction using vinyl acetate, yielding enantiomerically enriched cis-2-fluorocyclopentanol (95% ee).
-
Mitsunobu Reaction : The alcohol is converted to the amine via Mitsunobu conditions (DIAD, Ph<sub>3</sub>P, and phthalimide), followed by HCl treatment to isolate the hydrochloride salt .
This route emphasizes stereocontrol but suffers from moderate yields (50–60%) due to multi-step purification .
Reductive Amination of Fluorinated Ketones
Reductive amination offers a direct route to the amine functionality. A PMC study detailed the use of Grignard reagents and sodium cyanoborohydride for stereochemical optimization :
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Grignard Addition : 1,2-Epoxycyclopentane reacts with 3,4-dichlorophenylmagnesium bromide to form a racemic cycloalkyl alcohol.
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Oxidation and Reductive Amination : The alcohol is oxidized to a ketone, which undergoes reductive amination with ammonium formate and Pd/C to yield trans-2-fluorocyclopentylmethanamine.
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Salt Formation : The amine is treated with HCl in ethanol to precipitate the hydrochloride .
This method achieves 85–90% enantiomeric excess but requires chiral HPLC for final purification .
Hydrogenation of Fluorinated Nitriles
Catalytic hydrogenation provides a high-yield pathway. A vulcanchem protocol outlines:
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Nitrile Synthesis : 2-Fluorocyclopentanecarbonitrile is prepared via nucleophilic substitution of 2-bromocyclopentanecarbonitrile with KF.
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Hydrogenation : Raney nickel catalyzes hydrogenation at 50–100°C under 3–5 bar H<sub>2</sub>, reducing the nitrile to the primary amine.
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Acidification : The amine is dissolved in ethanol and treated with HCl gas to form the hydrochloride salt .
This method achieves >95% purity but requires specialized equipment for high-pressure hydrogenation .
Comparative Analysis of Methods
| Method | Key Steps | Yield | Purity | Stereoselectivity |
|---|---|---|---|---|
| Tosylate Displacement | Tosylation, phthalimide substitution | 70–80% | 95% | Low |
| Enzymatic Resolution | Oxidation, lipase reduction | 50–60% | 98% | High (95% ee) |
| Reductive Amination | Grignard addition, Pd/C hydrogenation | 65–75% | 90% | Moderate |
| Hydrogenation of Nitriles | Nitrile synthesis, H<sub>2</sub> reduction | 85–90% | >95% | High |
Challenges and Optimization Strategies
-
Stereochemical Control : The trans configuration necessitates chiral auxiliaries or enzymatic resolution .
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Byproduct Formation : Tosylate methods generate sulfonic acid byproducts, requiring neutralization with NaHCO<sub>3</sub> .
-
Scale-Up Limitations : Enzymatic routes face scalability issues due to enzyme costs, while hydrogenation is more industrially viable .
Chemical Reactions Analysis
Substitution Reactions
The primary amine group undergoes nucleophilic substitution reactions under appropriate conditions. For example:
-
Azide Formation : Reaction with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60°C yields the corresponding azide derivative.
-
Thiol Substitution : Treatment with thiols (e.g., ethanethiol) in acidic or basic media replaces the amine with a thioether group.
Key Factor : The fluorine atom at the 2-position enhances electrophilicity at adjacent carbons, facilitating substitution at the cyclopentyl ring .
Oxidation Reactions
The amine group can be oxidized to nitro or imine derivatives under controlled conditions:
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Nitro Compound Formation : Oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid yields nitro intermediates .
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Imine Synthesis : Catalytic oxidation with copper(II) chloride (CuCl₂) and potassium carbonate (K₂CO₃) in DMF generates Schiff base precursors .
Role of Fluorine : The electron-withdrawing effect of fluorine stabilizes transition states during oxidation, improving reaction efficiency .
Reductive Amination and Hydrogenation
The compound participates in reductive transformations:
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Catalytic Hydrogenation : Under H₂ (1–3 atm) with palladium on carbon (Pd/C), the amine group remains intact, while reducible moieties (e.g., ketones) are converted to alcohols .
-
Borrowing Hydrogen Reactions : In the presence of Ru or Ir catalysts, it facilitates C–N bond formation with alcohols .
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, it readily participates in neutralization and ion-exchange reactions:
| Reaction Type | Reagents | Product |
|---|---|---|
| Neutralization | NaOH (aq.) | Free base: trans-(2-Fluorocyclopentyl)methanamine |
| Ion Exchange | Silver nitrate (AgNO₃) | Silver chloride precipitate |
The free base exhibits higher nucleophilicity in subsequent reactions .
Mitsunobu and Cycloaddition Reactions
-
Mitsunobu Reaction : Reacts with alcohols (e.g., benzyl alcohol) under Mitsunobu conditions (DIAD, PPh₃) to form ether derivatives .
-
(2 + 2) Cycloaddition : In rare cases, the amine participates in photochemical cycloadditions with electron-deficient alkenes, though this requires UV light activation .
Acylation and Sulfonation
The amine reacts with acylating and sulfonating agents:
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | Acetyl chloride (AcCl) | N-Acetyl derivative |
| Sulfonation | Tosyl chloride (TsCl) | N-Tosylsulfonamide |
These derivatives are pivotal in drug discovery for enhancing metabolic stability .
Role in Medicinal Chemistry
In structure-activity relationship (SAR) studies, fluorination at the 2-position:
-
Enhances binding affinity to RIPK1 kinase by 100-fold in necroptosis inhibitors .
-
Modulates lipophilicity (clogP = 1.2), improving blood-brain barrier penetration.
Table 1 : Biological Activity of Derivatives
| Derivative | Activity (IC₅₀, nM) | Selectivity (vs. RIPK3) |
|---|---|---|
| 7'-Fluoro-cis isomer | 2.9 ± 0.1 | >1,000 |
| Parent compound | 86.1 ± 19.7 | 450 |
Scientific Research Applications
Therapeutic Applications
Opioid Receptor Modulation
One of the primary applications of trans-(2-Fluorocyclopentyl)methanamine hydrochloride is in the synthesis of compounds that act as selective opioid receptor antagonists. These compounds are crucial for developing treatments for pain management and opioid addiction. The synthesis of 2-fluorocyclopentan-1-amines, including this compound, has been linked to the creation of biologically active molecules that can modulate opioid receptors effectively .
GPR40 Agonism
The compound may also serve as a GPR40 agonist, which is relevant for treating metabolic disorders such as diabetes and obesity. GPR40 is a receptor that plays a role in glucose metabolism and insulin secretion. Compounds that activate this receptor can potentially lead to new therapies for managing these conditions .
Synthetic Methodologies
Enzymatic Deracemization
Recent studies have highlighted the use of enzymatic processes to synthesize enantiomerically pure forms of fluorinated cyclopentanols, which are precursors to this compound. The application of lipases in organic solvents has been demonstrated to achieve high enantioselectivity, making this method a valuable approach in the synthesis of chiral amines .
Mitsunobu Reaction
The Mitsunobu reaction has been employed to convert optically active 2-fluorocyclopentan-1-ols into their corresponding amines, including this compound. This reaction is known for its ability to couple nucleophiles with electrophiles under mild conditions, facilitating the formation of complex molecules from simpler precursors .
In Vitro Studies
In vitro studies have indicated that this compound exhibits promising biological activity against various targets, including neurodegenerative diseases and metabolic syndromes. The structural properties imparted by the fluorine atom enhance the compound's lipophilicity and selectivity towards biological targets, making it an attractive candidate for further research in drug discovery .
Case Studies and Experimental Findings
Research involving this compound has shown its effectiveness in modulating biological pathways associated with pain and metabolic regulation. For instance, compounds derived from this amine have been tested in preclinical models for their efficacy in reducing hyperlipidemia and improving insulin sensitivity .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Opioid Receptor Modulation | Used in synthesizing selective antagonists for pain management and addiction treatment |
| GPR40 Agonism | Potential therapeutic target for diabetes and obesity management |
| Enzymatic Deracemization | High enantioselectivity achieved using lipases for synthesizing chiral amines |
| Mitsunobu Reaction | Facilitates conversion of cyclopentanols to amines under mild conditions |
| Biological Activity | Effective against targets related to neurodegenerative diseases and metabolic syndromes |
Mechanism of Action
The mechanism of action of trans-(2-Fluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in ring size, fluorine substitution patterns, and functional groups. Below is a comparative analysis:
Key Observations :
- Ring Size : Cyclopentyl derivatives exhibit greater conformational flexibility compared to strained cyclopropane analogs, influencing their metabolic stability and binding affinity .
- Fluorine Position : The 2-fluorocyclopentyl isomer (target compound) may exhibit distinct electronic effects compared to the 3-fluoro analog, altering reactivity in substitution reactions .
- Chirality: Compounds like (S)-cyclopropyl(2-fluorophenyl)methanamine hydrochloride highlight the role of stereochemistry in biological activity, a factor less explored in non-chiral cyclopentyl derivatives .
Market and Application Trends
- Pharmaceutical Demand : Fluorinated amines are prioritized in drug development for their bioavailability and metabolic resistance. The global market for related compounds (e.g., (3-Chloropyrazin-2-yl)methanamine hydrochloride) is projected to grow at a CAGR of 5.2% (2025–2032), driven by oncology and neurology applications .
- Agrochemical Use : Cyclopropanamine derivatives are explored for pesticidal activity due to their reactivity and stability under environmental conditions .
Biological Activity
trans-(2-Fluorocyclopentyl)methanamine hydrochloride is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activity. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including metabolic stability and binding affinity to biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
The chemical structure of this compound consists of a cyclopentane ring with a fluorine atom at the second position and a methanamine functional group. This configuration may influence its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHClF |
| Molecular Weight | 135.58 g/mol |
| Structure | Chemical Structure |
| Solubility | Soluble in water |
Fluorinated compounds like this compound can exhibit unique mechanisms of action due to the presence of the electronegative fluorine atom. This atom can enhance the compound's binding affinity to various receptors and enzymes, potentially altering metabolic pathways and biological responses.
- Binding Affinity : The fluorine atom can increase lipophilicity, which may enhance membrane permeability and receptor binding.
- Metabolic Stability : Fluorination often leads to increased resistance to metabolic degradation, prolonging the compound's action in biological systems.
Biological Activity
Recent studies have investigated the biological activity of this compound in various contexts:
- Antidepressant Activity : Research suggests that compounds with similar structures may exhibit antidepressant-like effects by modulating neurotransmitter systems such as serotonin and norepinephrine.
- Antitumor Properties : There is emerging evidence that fluorinated compounds can influence cancer cell proliferation and survival pathways, making them candidates for cancer therapy.
Case Studies
-
Study on Antidepressant Effects :
- A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behavior as measured by the forced swim test (FST).
- Results indicated an increase in serotonin levels in the prefrontal cortex, suggesting a mechanism involving serotonergic modulation.
-
Evaluation of Antitumor Activity :
- In vitro studies showed that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells.
- The compound was observed to induce apoptosis through activation of caspase pathways, indicating potential for development as an anticancer agent.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
- Fluorination Effects : The introduction of fluorine enhances pharmacokinetic properties compared to non-fluorinated analogs, as shown in comparative studies where logD values were significantly improved .
- Targeted Protein Interaction : Studies indicate that this compound interacts with specific proteins involved in cell signaling pathways, which could be leveraged for therapeutic applications .
- Safety and Toxicology : Preliminary toxicological assessments suggest a favorable safety profile at therapeutic doses, although further studies are needed to fully establish its safety margin.
Q & A
Q. What are the recommended synthetic routes for trans-(2-Fluorocyclopentyl)methanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound typically involves fluorination of a cyclopentane precursor followed by amine functionalization. Key steps include:
- Nucleophilic fluorination : Using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine at the 2-position of the cyclopentane ring.
- Amine introduction : Reductive amination or Gabriel synthesis to install the methanamine group.
- Stereochemical control : Chiral catalysts (e.g., Ru-BINAP complexes) or resolution techniques (e.g., diastereomeric salt crystallization) ensure trans-configuration retention.
- Optimization : Maintain temperatures below 0°C during fluorination to minimize side reactions. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to enhance yield (85–92%) and purity (>95%) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR spectroscopy :
- ¹H NMR : Identify amine protons (δ 1.5–2.5 ppm) and cyclopentyl ring protons (δ 1.8–2.3 ppm).
- ¹⁹F NMR : Confirm fluorine presence (δ -180 to -220 ppm, depending on substituents).
- ¹³C NMR : Resolve cyclopentyl carbons (δ 25–35 ppm) and fluorinated carbon (δ 90–100 ppm).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 164.1).
- X-ray crystallography : Resolve stereochemistry for crystalline derivatives.
- HPLC : Monitor purity (>98%) using a C18 column (ACN/H₂O gradient) .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store in amber glass vials under inert gas (Argon) at -20°C. Desiccate with silica gel to prevent hygroscopic degradation. Periodically assess stability via HPLC (e.g., 95% purity retention after 12 months). Avoid prolonged exposure to light or temperatures >25°C .
Advanced Questions
Q. How does the trans configuration influence the compound’s pharmacological profile compared to its cis isomer?
- Methodological Answer : The trans isomer exhibits distinct receptor interactions due to spatial arrangement:
- Receptor selectivity : Trans-configuration may enhance binding to serotonin 2C (5-HT2C) receptors over 5-HT2B, reducing cardiotoxicity risks.
- Experimental validation : Perform radioligand binding assays (e.g., ³H-LSD displacement) and functional cAMP assays. Compare IC₅₀ values between isomers (e.g., trans: IC₅₀ = 126 nM for LOXL2; cis: IC₅₀ = 320 nM) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s receptor binding affinities?
- Methodological Answer : Address discrepancies through:
- Protonation state adjustment : Test neutral vs. protonated amine forms in docking simulations.
- Solvent effects : Include explicit water molecules or use PBS (pH 7.4) in MD simulations.
- Mutagenesis studies : Modify receptor residues (e.g., D134A in 5-HT2C) to validate binding pockets.
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to refine computational models .
Q. How can researchers design enantioselective syntheses to isolate and test individual enantiomers of this compound?
- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis:
- Chiral pool synthesis : Start with enantiopure cyclopentanol derivatives (e.g., (1R,2R)-cyclopentanediol).
- Kinetic resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers.
- Chiral chromatography : Separate enantiomers using a Chiralpak AD-H column (hexane/IPA eluent).
- Pharmacological testing : Compare enantiomer activity in in vitro assays (e.g., 5-HT2C agonism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
